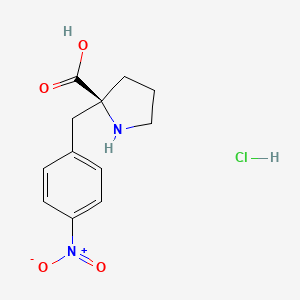

(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049727-42-5) is a chiral proline derivative featuring a 4-nitrobenzyl substituent and a carboxylic acid group in its hydrochloride salt form. Its molecular formula is C₁₂H₁₄N₂O₄·HCl, with a molecular weight of 286.71 g/mol . The compound's S-configuration at the pyrrolidine ring's chiral center is critical for its stereospecific interactions in biological systems, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The 4-nitrobenzyl group confers strong electron-withdrawing properties, influencing reactivity and binding affinity in target applications .

Properties

IUPAC Name |

(2S)-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-1-7-13-12)8-9-2-4-10(5-3-9)14(17)18;/h2-5,13H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLQIRSDXWPZMQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375968 | |

| Record name | (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049727-42-5 | |

| Record name | (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

One of the most direct and efficient methods involves alkylating a pyrrolidine-2-carboxylic acid derivative with 4-nitrobenzyl bromide under basic conditions, ensuring stereochemical integrity:

Reductive Amination Approach

This method involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2-carboxylic acid derivatives, followed by reduction:

- Reaction : 4-Nitrobenzaldehyde + pyrrolidine-2-carboxylic acid derivative

- Reagent : Sodium borohydride (NaBH4) or catalytic hydrogenation

- Outcome : Formation of (S)-enantiomer with preserved stereochemistry

This approach is advantageous because it allows for the introduction of the nitrobenzyl group with high stereoselectivity, especially when chiral catalysts or auxiliaries are used during reduction.

Asymmetric Synthesis Using Chiral Catalysts

Chiral catalysts such as chiral phosphines, amino acids, or enzymes can be employed to induce stereoselectivity during key steps:

Conversion to Hydrochloride Salt

Post-synthesis, the free base form of the compound is converted into its hydrochloride salt via treatment with hydrogen chloride in ethanol or other suitable solvents:

- Procedure : Dissolution in ethanol, addition of HCl (1.25 M in ethanol), followed by solvent removal

- Yield : Typically yields the hydrochloride salt with high purity (>95%)

Data Table Summarizing Preparation Methods

Research Findings and Insights

- Racemization Risks : Alkylation steps can lead to racemization if strongly basic or high-temperature conditions are used. Careful control of reaction parameters is essential to maintain stereochemistry.

- Chiral Induction : Use of chiral auxiliaries or catalysts significantly enhances enantiomeric purity, as demonstrated in patent EP3015456A1, where chiral catalysts facilitated stereoselective synthesis without racemization.

- Hydrogenation Techniques : Catalytic hydrogenation of double bonds in intermediates often results in racemic mixtures unless chiral catalysts are employed, which can selectively produce the (S)-enantiomer.

- Salt Formation : Conversion to hydrochloride salts is typically straightforward and enhances compound stability and solubility for biological testing.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding amino derivative.

Reduction: The major product is the amino derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H15ClN2O4

- CAS Number : 1217654-85-7

- Molecular Weight : 286.71 g/mol

- Functional Groups : Nitro group, carboxylic acid, and pyrrolidine ring.

The presence of the nitro group enhances its biological activity, while the hydrochloride form improves solubility, making it suitable for various applications in biological studies .

Pharmaceutical Development

This compound is being explored as a lead compound for developing new drugs. Its potential therapeutic applications include:

- Antibacterial Agents : The compound has shown promise against various bacterial strains, making it a candidate for antibiotic development.

- Neurodegenerative Disorders : Research indicates potential efficacy in treating conditions like Alzheimer's disease through neuroprotective mechanisms.

Chemical Research

In chemical research, this compound serves as a model for studying structure-activity relationships (SAR) in medicinal chemistry. It is utilized in:

- Synthesis of Complex Molecules : As a building block for creating more complex structures in organic synthesis.

- Mechanistic Studies : Understanding the interactions of nitrobenzyl groups with biological targets through various chemical reactions .

Biological Assays

The compound is employed in various biological assays to evaluate its activity:

- Antimicrobial Activity : Used in screening assays to assess efficacy against pathogens.

- Antioxidant Studies : Investigated for its potential to scavenge free radicals and mitigate oxidative stress .

Case Studies

-

Antibacterial Efficacy Study :

- A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, supporting its potential as an antibacterial agent.

-

Neuroprotective Mechanism Investigation :

- Research focused on the neuroprotective effects of the compound in cellular models of oxidative stress. The findings demonstrated that it effectively reduced cell death and oxidative damage, suggesting its utility in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with biological molecules, affecting various pathways and processes. The pyrrolidine ring and carboxylic acid moiety also contribute to its overall activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Stereochemistry : The (2S,4R) stereoisomer (CAS 1049740-22-8) demonstrates how configuration influences biological activity, as seen in many chiral drugs .

Biological Activity

(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₅ClN₂O₄

- CAS Number : 1217654-85-7

- Molecular Structure : The compound features a pyrrolidine ring with a carboxylic acid and a nitrobenzyl substituent, which contributes to its biological activity.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may have antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Its structure suggests potential neuroprotective effects, relevant in the context of neurodegenerative diseases.

- Antioxidant Properties : The presence of the nitro group enhances its ability to scavenge free radicals, contributing to antioxidant activity.

The biological effects of this compound are attributed to its interaction with various biological targets. The nitro group may facilitate interactions with enzymes or receptors, leading to altered biological responses. The pyrrolidine ring enhances binding affinity and specificity for these targets .

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : (S)-pyrrolidine-2-carboxylic acid and 4-nitrobenzyl bromide.

- Reaction Conditions : Basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

- Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Research Applications

This compound has diverse applications in scientific research:

- Pharmaceutical Development : It serves as a lead compound for developing drugs targeting bacterial infections and neurodegenerative disorders.

- Biological Assays : Utilized in screening assays to evaluate antimicrobial and antioxidant activities, contributing to the understanding of structure-activity relationships in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Chlorobenzyl instead of nitrobenzyl | Antimicrobial activity |

| (S)-2-(Phenyl)pyrrolidine-2-carboxylic acid hydrochloride | Phenyl group without nitro substitution | Neuroprotective effects |

| (S)-2-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Methyl group instead of nitro | Antioxidant properties |

The unique presence of the nitro group in this compound differentiates it from these compounds, influencing both its reactivity and biological activity .

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Further research is ongoing to elucidate the specific mechanisms involved in this activity .

- Neuroprotective Research : Studies investigating its neuroprotective effects have demonstrated potential benefits in models of neurodegeneration, suggesting that this compound could be developed into therapeutic agents for conditions like Alzheimer’s disease .

Q & A

Basic: What are the recommended methods for synthesizing (S)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer:

The compound is typically synthesized via chiral resolution or asymmetric catalysis. A common approach involves introducing the 4-nitrobenzyl group to a pyrrolidine-2-carboxylic acid scaffold using reductive amination or alkylation reactions. For example, Boc-protected intermediates (e.g., Boc-(S)-α-(4-nitrobenzyl)-proline) are synthesized first, followed by acidic deprotection (e.g., HCl) to yield the hydrochloride salt . Key steps include:

- Chiral purity control : Use chiral HPLC or polarimetry to confirm enantiomeric excess.

- Reagent selection : 4-Nitrobenzyl chloride or bromide as alkylating agents.

Advanced: How does the nitro group’s electronic effects influence the compound’s reactivity in catalytic applications?

Methodological Answer:

The electron-withdrawing nitro group at the para position enhances electrophilic character in adjacent positions, facilitating nucleophilic substitution or coordination in metal-catalyzed reactions. For example, in peptide coupling or organocatalysis, the nitro group stabilizes transition states through resonance effects. Researchers should:

- Monitor steric hindrance : The 4-nitrobenzyl group may restrict rotational freedom in the pyrrolidine ring, affecting catalytic activity .

- Optimize reaction conditions : Use DFT calculations to model electronic effects and adjust solvent polarity (e.g., DMF vs. toluene) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

- LCMS : Confirm molecular weight (e.g., m/z 286.71 for the hydrochloride salt) and detect impurities (e.g., unreacted intermediates) .

- NMR : 1H/13C NMR to verify stereochemistry (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and nitrobenzyl aromatic signals (δ 7.5–8.5 ppm) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

Conflicting stability data (e.g., -20°C vs. 2–8°C storage) arise from varying salt forms or solvent systems. To address this:

- Conduct accelerated stability studies : Expose the compound to heat (40°C), light, and humidity, then monitor degradation via HPLC.

- Use lyophilization : For long-term storage, lyophilize the hydrochloride salt and store under inert gas (argon) to prevent hydrolysis .

Basic: What are the key considerations for handling this compound in aqueous vs. organic solvents?

Methodological Answer:

- Aqueous solutions : The hydrochloride salt is hygroscopic; use degassed water and buffer at pH 3–4 to prevent decomposition .

- Organic solvents : Dissolve in DMSO or DMF for coupling reactions, but avoid prolonged exposure to alcohols (risk of esterification) .

Advanced: How does the stereochemistry of the pyrrolidine ring impact biological activity in enzyme inhibition studies?

Methodological Answer:

The (S)-configuration at C2 and (R)-configuration at C4 (in related derivatives) are critical for binding to chiral enzyme pockets. For example:

- Proline-specific enzymes : The 4-nitrobenzyl group enhances hydrophobic interactions, while the carboxylic acid participates in hydrogen bonding.

- Validation : Use molecular docking simulations (e.g., AutoDock Vina) and compare IC50 values of enantiomers .

Basic: What synthetic impurities are commonly observed, and how can they be mitigated?

Methodological Answer:

- Impurities :

- Mitigation : Include scavenger resins (e.g., QuadraSil MP) to absorb byproducts.

Advanced: How can researchers leverage the nitro group for selective functionalization in follow-up reactions?

Methodological Answer:

The nitro group serves as a versatile handle for:

- Reduction to amine : Use H2/Pd-C to generate a primary amine for further coupling (e.g., amide bond formation).

- Click chemistry : Convert to an azide via diazotization for copper-catalyzed cycloaddition .

Basic: What are the safety protocols for handling this compound in vitro assays?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and dissolution; avoid inhalation of fine powder .

- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How do solvation effects influence the compound’s solubility in polar aprotic solvents?

Methodological Answer:

The hydrochloride salt exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in DMF or DMSO. Researchers can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.